Cas no 19302-32-0 ([(1S)-1-phenylethyl](propan-2-yl)amine)

(1S)-1-Phenylethyl](propan-2-yl)amine is a chiral amine compound featuring a stereogenic center at the benzylic carbon, with the (S)-configuration. This structural motif makes it a valuable intermediate in asymmetric synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and catalysts. Its rigid phenyl group and secondary amine functionality enhance its utility as a ligand or resolving agent in chiral separations. The isopropyl substituent contributes to steric hindrance, improving selectivity in stereocontrolled reactions. The compound’s well-defined chirality and stability under typical reaction conditions make it a preferred choice for applications requiring high enantioselectivity. It is commonly used in academic and industrial research for developing optically active compounds.
[(1S)-1-phenylethyl](propan-2-yl)amine structure
19302-32-0 structure
Product name:[(1S)-1-phenylethyl](propan-2-yl)amine
CAS No:19302-32-0
MF:C11H17N
MW:163.259382963181
CID:1386095
PubChem ID:7010335

[(1S)-1-phenylethyl](propan-2-yl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a-methyl-N-(1-methylethyl)-, (S)-
    • (-)-(S)-isopropyl-α-methylbenzylamine
    • [(1S)-1-phenylethyl](propan-2-yl)amine
    • F8883-9666
    • AKOS017347062
    • (S)-N-(1-phenylethyl)propan-2-amine
    • EN300-7807545
    • N-[(1S)-1-phenylethyl]propan-2-amine
    • SCHEMBL8433113
    • 19302-32-0
    • Inchi: InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
    • InChI Key: QFUIZDLZUZDWJH-JTQLQIEISA-N
    • SMILES: CC(C)NC(C)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 163.13621
  • Monoisotopic Mass: 163.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: No date available
  • Density: No date available
  • Melting Point: No date available
  • Boiling Point: No date available
  • Flash Point: No date available
  • PSA: 12.03
  • Vapor Pressure: No date available

[(1S)-1-phenylethyl](propan-2-yl)amine Security Information

[(1S)-1-phenylethyl](propan-2-yl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S161211-100mg
[(1s)-1-phenylethyl](propan-2-yl)amine
19302-32-0
100mg
$ 160.00 2022-06-03
TRC
S161211-500mg
[(1s)-1-phenylethyl](propan-2-yl)amine
19302-32-0
500mg
$ 590.00 2022-06-03
Enamine
EN300-7807545-10.0g
[(1S)-1-phenylethyl](propan-2-yl)amine
19302-32-0 95.0%
10.0g
$2843.0 2025-02-22
Enamine
EN300-7807545-0.5g
[(1S)-1-phenylethyl](propan-2-yl)amine
19302-32-0 95.0%
0.5g
$345.0 2025-02-22
Life Chemicals
F8883-9666-2.5g
[(1S)-1-phenylethyl](propan-2-yl)amine
19302-32-0 95%
2.5g
$730.0 2023-09-05
Life Chemicals
F8883-9666-0.5g
[(1S)-1-phenylethyl](propan-2-yl)amine
19302-32-0 95%
0.5g
$250.0 2023-09-05
A2B Chem LLC
AY09103-250mg
[(1S)-1-Phenylethyl](propan-2-yl)amine
19302-32-0 95%
250mg
$447.00 2024-04-20
A2B Chem LLC
AY09103-1mg
[(1S)-1-Phenylethyl](propan-2-yl)amine
19302-32-0 95%
1mg
$245.00 2024-04-20
A2B Chem LLC
AY09103-1g
[(1S)-1-Phenylethyl](propan-2-yl)amine
19302-32-0 95%
1g
$793.00 2024-04-20
Life Chemicals
F8883-9666-0.25g
[(1S)-1-phenylethyl](propan-2-yl)amine
19302-32-0 95%
0.25g
$180.0 2023-09-05

Additional information on [(1S)-1-phenylethyl](propan-2-yl)amine

Recent Advances in the Study of 19302-32-0 and [(1S)-1-phenylethyl](propan-2-yl)amine in Chemical Biology and Pharmaceutical Research

The chemical compound with CAS number 19302-32-0, structurally identified as [(1S)-1-phenylethyl](propan-2-yl)amine, has recently gained significant attention in chemical biology and pharmaceutical research. This chiral amine derivative has shown promising potential in various applications, particularly in asymmetric synthesis and drug development. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active compounds and its potential as a pharmacophore in novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the synthesis of novel dopamine receptor modulators. The researchers utilized [(1S)-1-phenylethyl](propan-2-yl)amine as a chiral template to develop compounds with enhanced selectivity for D2-like receptor subtypes. The study reported improved pharmacokinetic properties compared to previous generations of dopamine modulators, with particular advantages in blood-brain barrier penetration.

In the field of asymmetric catalysis, recent work published in ACS Catalysis (2024) highlighted the compound's application as a ligand in transition metal-catalyzed reactions. The study demonstrated that derivatives of 19302-32-0 could effectively induce chirality in C-C bond forming reactions, achieving enantiomeric excess values exceeding 95% for several important pharmaceutical intermediates. This development has significant implications for the efficient synthesis of chiral drugs.

Pharmacological investigations have revealed interesting properties of [(1S)-1-phenylethyl](propan-2-yl)amine derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain structural modifications of this scaffold resulted in compounds with dual activity as serotonin and norepinephrine reuptake inhibitors, suggesting potential applications in the treatment of mood disorders. The lead compound from this series showed favorable in vitro ADME properties and is currently undergoing preclinical evaluation.

The metabolic fate and safety profile of 19302-32-0 have been the subject of recent toxicological studies. Research published in Chemical Research in Toxicology (2023) investigated the compound's metabolic pathways using human liver microsomes, identifying the major metabolites and potential reactive intermediates. These findings are crucial for understanding the compound's safety profile and guiding further structural optimization for pharmaceutical applications.

From a synthetic chemistry perspective, novel methodologies for the efficient production of [(1S)-1-phenylethyl](propan-2-yl)amine have been developed. A 2024 publication in Organic Process Research & Development described a continuous flow process that significantly improved the yield and enantiopurity of the compound while reducing production costs and environmental impact. This technological advancement may facilitate broader application of this chiral amine in pharmaceutical manufacturing.

Looking forward, the unique structural features of 19302-32-0 continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems, where its chiral center and amine functionality may enable specific interactions with biological targets. Additionally, computational studies are underway to better understand the structure-activity relationships of derivatives, which may lead to the discovery of novel bioactive compounds with improved therapeutic profiles.

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